1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid 1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1158767-36-2
VCID: VC7937980
InChI: InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-6-8(11(16)17)4-5-9(10)7-14-15/h4-7H,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)O)C=N1
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26

1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid

CAS No.: 1158767-36-2

Cat. No.: VC7937980

Molecular Formula: C13H14N2O4

Molecular Weight: 262.26

* For research use only. Not for human or veterinary use.

1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid - 1158767-36-2

Specification

CAS No. 1158767-36-2
Molecular Formula C13H14N2O4
Molecular Weight 262.26
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylic acid
Standard InChI InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-6-8(11(16)17)4-5-9(10)7-14-15/h4-7H,1-3H3,(H,16,17)
Standard InChI Key WXWASFOHAZDMGJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)O)C=N1
Canonical SMILES CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)O)C=N1

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

1-(tert-Butoxycarbonyl)-1H-indazole-6-carboxylic acid (PubChem CID: 53403121) is systematically named 1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylic acid under IUPAC conventions . Its molecular formula (C₁₃H₁₄N₂O₄) corresponds to a molecular weight of 262.26 g/mol, as confirmed by high-resolution mass spectrometry . The Boc group at N1 serves as a protective moiety, while the carboxylic acid at C6 enables further functionalization via amidation or esterification.

Stereoelectronic Properties

The indazole core adopts a planar geometry, with the Boc group inducing steric hindrance at N1. Density functional theory (DFT) calculations predict partial double-bond character in the N1–C(O) linkage, stabilizing the carbamate group against nucleophilic attack . The carboxylic acid at C6 exhibits typical acidity (pKa ≈ 4.2–4.5), facilitating deprotonation under mild basic conditions for subsequent reactions .

Synthesis and Functionalization

DMAPO/Boc₂O-Mediated N1-Acylation

A landmark advancement in synthesizing this compound involves the DMAPO (4-(N,N-dimethylamino)pyridine N-oxide)/Boc₂O (di-tert-butyl dicarbonate) system for direct N1-acylation of indazole . This one-pot method eliminates the need for pre-activated carboxylic acid derivatives, achieving yields exceeding 85% with >95% N1 selectivity . The mechanism proceeds via in situ generation of a mixed carbonate intermediate, which undergoes nucleophilic acyl substitution at N1 (Figure 1).

Representative Procedure

  • Indazole (1.0 equiv), 6-carboxyindazole (1.1 equiv), and DMAPO (0.2 equiv) are dissolved in anhydrous dichloromethane.

  • Boc₂O (1.5 equiv) is added dropwise at 0°C under nitrogen.

  • The reaction is stirred at room temperature for 12 h, followed by aqueous workup and chromatography to isolate the product .

Post-Synthetic Modifications

The C6 carboxylic acid enables diverse transformations:

  • Amidation: Coupling with amines using HATU/DIPEA yields carboxamides for drug candidates .

  • Esterification: Treatment with alcohols under Mitsunobu conditions produces esters with retained Boc protection .

  • Reductive Alkylation: Conversion to aldehydes via Rosenmund reduction allows C–C bond formation at C6 .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁵N NMR data for 1-(tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid in DMSO-d₆ reveal distinct shifts (Table 1) :

Table 1. NMR Data for 1-(tert-Butoxycarbonyl)-1H-Indazole-6-Carboxylic Acid

NucleusChemical Shift (ppm)Assignment
¹H8.34H3
¹H8.03H4
¹H7.99H5
¹H5.86CH₂ (Boc)
¹³C134.0C3a
¹³C145.9C6
¹⁵N–173.0N1

The deshielded H3 proton (δ 8.34 ppm) reflects electron withdrawal by the adjacent Boc group . The ¹⁵N NMR signal at –173.0 ppm confirms N1 substitution, distinguishing it from N2-acylated isomers .

Infrared (IR) and Mass Spectrometry

IR spectroscopy shows a strong carbonyl stretch at 1725 cm⁻¹ (Boc C=O) and a broad O–H stretch at 2500–3000 cm⁻¹ (carboxylic acid) . High-resolution ESI-MS displays a [M+H]⁺ peak at m/z 263.0932 (calc. 263.0934) .

Stability and Reactivity

Thermal and pH Stability

The Boc group demonstrates stability under neutral and acidic conditions (pH 3–7) but undergoes cleavage in strong acids (e.g., TFA) or bases (e.g., NaOH) . Thermogravimetric analysis (TGA) indicates decomposition onset at 185°C, with a 95% mass loss by 250°C .

Reactivity Trends

  • Nucleophilic Acyl Substitution: The Boc group is susceptible to displacement by amines under catalytic conditions (e.g., DMAP) .

  • Electrophilic Aromatic Substitution: The indazole ring undergoes nitration at C4 or C7, directed by the electron-withdrawing Boc group .

  • Oxidation: MnO₂ selectively oxidizes the C6 carboxylic acid to a ketone, though this reaction remains inefficient (yield <30%) .

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The indazole core mimics adenine in ATP-binding pockets, making Boc-protected derivatives key intermediates for kinase inhibitors (e.g., VEGF-R2 and CDK9) . The C6 carboxylic acid is often converted to amides targeting hydrophobic kinase subpockets .

Prodrug Development

Ester derivatives of 1-(tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid exhibit enhanced bioavailability, with in vivo studies showing 60–70% conversion to the active acid in murine models .

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